8-Methoxy-4,8-dimethylnonan-2-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-4,8-dimethylnonan-2-ol;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure that combines both an alcohol and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,8-dimethylnonan-2-ol typically involves the reaction of specific precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-4,8-dimethylnonan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy group or to alter the oxidation state of the alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-4,8-dimethylnonan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 8-Methoxy-4,8-dimethylnonan-2-ol involves its interaction with specific molecular targets. The alcohol and sulfonic acid groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxy-4,8-dimethylnonan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the complex alkyl chain.
2-Methoxy-4,8-dimethylnonan-2-ol: Similar structure but with a different position of the methoxy group
Uniqueness
8-Methoxy-4,8-dimethylnonan-2-ol is unique due to its combination of functional groups and its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
51079-59-5 |
---|---|
Molekularformel |
C19H34O5S |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
8-methoxy-4,8-dimethylnonan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H26O2.C7H8O3S/c1-10(9-11(2)13)7-6-8-12(3,4)14-5;1-6-2-4-7(5-3-6)11(8,9)10/h10-11,13H,6-9H2,1-5H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
DMVCADAEDFWKJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCCC(C)(C)OC)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.